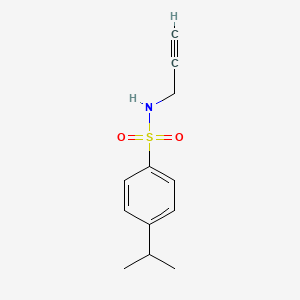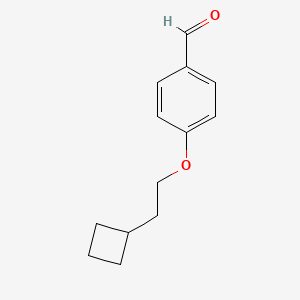
5-((3-Methoxyphenoxy)methyl)-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((3-Methoxyphenoxy)methyl)-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and materials science. This particular compound features a unique combination of methoxyphenoxy and methoxypropyl groups attached to a triazole ring, which may contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-Methoxyphenoxy)methyl)-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the triazole ring through a cyclization reaction involving hydrazine and a suitable carbonyl compound. The methoxyphenoxy and methoxypropyl groups can then be introduced through nucleophilic substitution reactions using appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-((3-Methoxyphenoxy)methyl)-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be employed in substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-((3-Methoxyphenoxy)methyl)-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential antimicrobial, antifungal, and anticancer activities. Triazole derivatives are known to inhibit the growth of various pathogens, and this compound may exhibit similar properties.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In industry, this compound can be used in the formulation of agrochemicals, coatings, and polymers. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-((3-Methoxyphenoxy)methyl)-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, inhibiting their activity. The methoxyphenoxy and methoxypropyl groups may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
(3-Methoxypropyl)benzene: A simpler compound with a methoxypropyl group attached to a benzene ring.
Methoxypropyl acetate: A solvent with a methoxypropyl group, used in coatings and printing inks.
Uniqueness
5-((3-Methoxyphenoxy)methyl)-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol is unique due to its combination of a triazole ring with methoxyphenoxy and methoxypropyl groups. This structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C14H19N3O3S |
|---|---|
Molecular Weight |
309.39 g/mol |
IUPAC Name |
3-[(3-methoxyphenoxy)methyl]-4-(3-methoxypropyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H19N3O3S/c1-18-8-4-7-17-13(15-16-14(17)21)10-20-12-6-3-5-11(9-12)19-2/h3,5-6,9H,4,7-8,10H2,1-2H3,(H,16,21) |
InChI Key |
ISHIXVYBNHKMIJ-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1C(=NNC1=S)COC2=CC=CC(=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


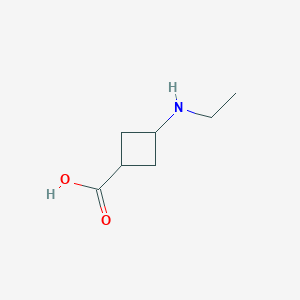
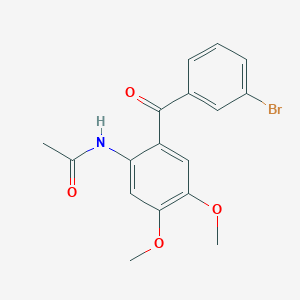

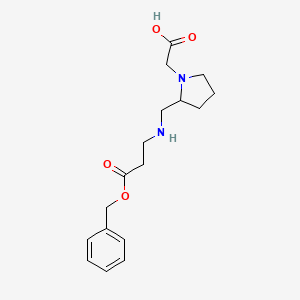
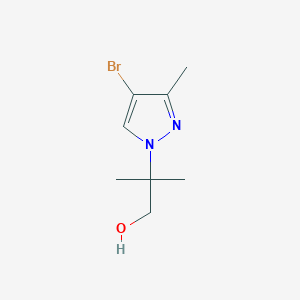
![{2-Oxabicyclo[2.2.2]octan-4-yl}methanamine](/img/structure/B13000875.png)

![methyl1H-pyrazolo[3,4-b]pyrazine-3-carboxylate](/img/structure/B13000898.png)

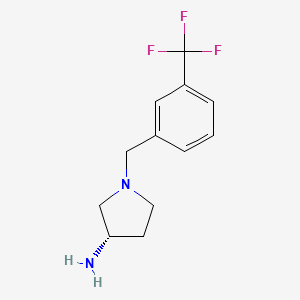
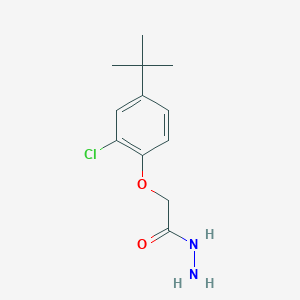
![Ethyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13000910.png)
